N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea
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Overview
Description
N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.16919058 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Evaluation for Antiallergic and Analgesic Activities : Compounds synthesized from 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines were evaluated for antiallergic and analgesic activities. This demonstrates the utility of piperazine derivatives in developing potential therapeutics for allergy and pain management J. Bosc & C. Jarry, 1998-1999.
Antiviral and Antimicrobial Applications : Unsymmetrical substituted piperazine derivatives, including those with N-urea or N,N'-bis-urea motifs, have shown interesting antiviral properties. Such findings underscore the role of piperazine cores in the development of new therapeutic agents against viral infections A. El‐Faham et al., 2008.
Carbon Dioxide Absorption Applications : Research into aqueous solutions of piperazine/methyldiethanolamine has provided insights into the enhanced absorption rates of carbon dioxide, highlighting the environmental and industrial significance of such chemical compounds in mitigating CO2 emissions S. Bishnoi & G. Rochelle, 2002.
Biological Activity and Chemical Synthesis
- Chemical Synthesis for Biological Evaluation : The synthesis of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides demonstrates the methodological advancements in creating compounds for biological interest, including antiviral and antimicrobial activities R. C. Krishna Reddy et al., 2013.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea” could be a potential candidate for future research in drug discovery.
Properties
IUPAC Name |
[3-methyl-1-oxo-1-(3-oxo-4-phenylpiperazin-1-yl)butan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-11(2)14(18-16(17)23)15(22)19-8-9-20(13(21)10-19)12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H3,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBUJTNBEYCKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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